molecular formula C13H13NO B094031 3-Methoxydiphenylamine CAS No. 101-16-6

3-Methoxydiphenylamine

Cat. No. B094031
CAS RN: 101-16-6
M. Wt: 199.25 g/mol
InChI Key: MKASXAGBWHIGCF-UHFFFAOYSA-N
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Description

3-Methoxydiphenylamine is a chemical compound with the molecular formula C13H13NO . It is used in the preparation of 3-methoxydiphenylamine-4-diazonium salts and the corresponding diazoresins . These salts and diazoresins find applications in dyes, stains, indicators, general laboratory use, and industrial applications .


Synthesis Analysis

The synthesis of 3-methoxydiphenylamine has been improved by using aniline and m-bromoanisole as initial materials . The compound is synthesized by formylation, condensation, and hydrolysis under alkalinious catalyst condition . This new technology has the features of simple process, lower cost, and higher yield . The overall yield of 3-methoxydiphenylamine has been heightened from 74.0% to 80.5% .


Molecular Structure Analysis

The molecular structure of 3-Methoxydiphenylamine is represented by the InChI string: InChI=1S/C13H13NO/c1-15-13-9-5-8-12(10-13)14-11-6-3-2-4-7-11/h2-10,14H,1H3 . The molecular weight of the compound is 199.25 g/mol .


Physical And Chemical Properties Analysis

3-Methoxydiphenylamine has a molecular weight of 199.25 g/mol . The compound has a boiling point of 315 °C/724 mmHg and a density of 1.066 g/mL at 25 °C .

Scientific Research Applications

C13H13NOC_{13}H_{13}NOC13​H13​NO

and a molecular weight of 199.2484 , has several unique applications.

Preparation of Diazonium Salts and Diazoresins

3-Methoxydiphenylamine can be used in the preparation of 3-methoxydiphenylamine-4-diazonium salts (MDP-4-DS) and the corresponding diazoresins .

Dyes and Stains

The diazonium salts and diazoresins prepared from 3-Methoxydiphenylamine find applications in the creation of dyes and stains . These dyes and stains can be used in various industries, including textiles, plastics, and paper.

Indicators

Diazonium salts and diazoresins, which can be prepared from 3-Methoxydiphenylamine, are also used in the production of indicators . These indicators can be used in various scientific and industrial applications, such as pH testing and chemical reactions.

General Laboratory Use

3-Methoxydiphenylamine and its derivatives (like diazonium salts and diazoresins) can be used for general laboratory purposes . This includes use in experimental procedures, chemical syntheses, and analytical testing.

Industrial Applications

Apart from laboratory use, 3-Methoxydiphenylamine and its derivatives also find applications in various industrial processes . This includes use in the production of polymers, resins, and other chemical products.

Diagnostic Assay Manufacturing

3-Methoxydiphenylamine can be used in the manufacturing of diagnostic assays . These assays are used in medical and scientific research to measure the presence or concentration of a particular substance in a sample.

Safety and Hazards

3-Methoxydiphenylamine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being the target organ .

Mechanism of Action

Target of Action

3-Methoxydiphenylamine is a versatile compound with various applications in different fields . Its primary targets can vary depending on the specific application. For instance, in the pharmaceutical industry, it is used as an intermediate in the synthesis of various drugs and pharmaceutical compounds . In the polymer industry, it acts as a stabilizer and antioxidant .

Mode of Action

The mode of action of 3-Methoxydiphenylamine depends on its application. In the polymer industry, it helps prevent degradation and discoloration of polymers by inhibiting the oxidation process . The mechanism of action involves scavenging free radicals and interrupting the oxidation chain reaction .

Biochemical Pathways

Its role as an antioxidant suggests that it may be involved in pathways related to oxidative stress and free radical scavenging .

Pharmacokinetics

It is known that the compound is sparingly soluble in water but soluble in organic solvents such as ethanol and acetone . This could influence its bioavailability and distribution in the body.

Result of Action

The result of 3-Methoxydiphenylamine’s action can vary depending on its application. In the polymer industry, it helps prevent degradation and discoloration of polymers . In the pharmaceutical industry, its role would depend on the specific drug being synthesized .

Action Environment

The action of 3-Methoxydiphenylamine can be influenced by environmental factors. For instance, its stability and efficacy can be affected by temperature, light, and the presence of other chemicals . The recommended storage conditions for 3-Methoxydiphenylamine are to keep it in a cool and dry place, away from direct sunlight .

properties

IUPAC Name

3-methoxy-N-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-15-13-9-5-8-12(10-13)14-11-6-3-2-4-7-11/h2-10,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKASXAGBWHIGCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10143614
Record name N-Phenyl-m-anisidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxydiphenylamine

CAS RN

101-16-6
Record name 3-Methoxydiphenylamine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Phenyl-m-anisidine
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Record name N-Phenyl-m-anisidine
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Record name N-phenyl-m-anisidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 3-Methoxydiphenylamine in imaging technology?

A1: 3-Methoxydiphenylamine serves as a key starting material for synthesizing diazonium salts, specifically 3-Methoxydiphenylamine-4-diazonium salt (MDDS) [, , , ]. These diazonium salts are integral components of diazoresins, which are utilized in the production of high-speed diazo sensitive paper [, ]. The paper utilizes the photosensitivity of MDDS for exposure, development, and image formation [, ].

Q2: How does the structure of 3-Methoxydiphenylamine contribute to the properties of its diazonium salt?

A2: Research suggests that the methoxy group at the 3-position of the diphenylamine structure significantly enhances the thermal stability of the resulting diazonium salt []. When compared to the unsubstituted diphenylamine-4-diazonium salt, MDDS exhibits a higher decomposition temperature, approximately 31°C higher []. This enhanced thermal stability is crucial for the practical applications of these diazonium salts, particularly in imaging technologies where controlled decomposition upon exposure to light or heat is essential.

Q3: What are the different synthetic routes explored for producing 3-Methoxydiphenylamine, and how do they compare?

A3: Several synthetic methods for 3-Methoxydiphenylamine are reported:

  • Aniline and m-bromoanisole route: This method involves formylation, condensation, and hydrolysis under alkaline conditions []. It boasts a simple process and higher yield (80.5%) compared to previous methods [].
  • Aniline and resorcinol route: This two-step process involves synthesizing 3-hydroxydiphenylamine under normal pressure (an improvement over the high-pressure method), followed by reaction with dimethyl sulfate to obtain 3-Methoxydiphenylamine []. This method offers a yield exceeding 76% and high purity (over 98%) under optimized conditions [].
  • Resorcinol and aniline route (six-step synthesis): This route, while offering a total yield of 36%, allows for studying the photochemical and thermal decomposition properties of the synthesized MDDS [].

Q4: What research has been conducted on polymers incorporating 3-Methoxydiphenylamine?

A4: Research explores incorporating 3-Methoxydiphenylamine into polymeric structures:

  • Poly[N-(p-(3-methoxydiphenylamine)phenyl methacrylamide)]: This polymer has been synthesized, and its physical properties have been investigated []. This research suggests potential applications of 3-Methoxydiphenylamine-containing polymers as macromolecular carriers or in materials science.
  • Poly(3-methoxydiphenylamine): This polymer has been synthesized and characterized, highlighting the versatility of 3-Methoxydiphenylamine as a building block for different polymer architectures [].

Q5: Are there any studies on the controlled release of drugs using materials derived from 3-Methoxydiphenylamine?

A5: Yes, a study explored the electrically controlled release of ibuprofen from a conductive hydrogel composed of poly(3‐methoxydiphenylamine) and crosslinked pectin []. This research highlights the potential of 3-Methoxydiphenylamine-based materials in developing advanced drug delivery systems.

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